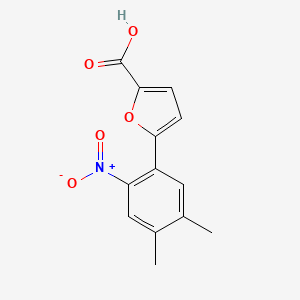![molecular formula C13H14N2O3 B2401946 1-[(2E)-3-(3-nitrophenyl)prop-2-enoyl]pyrrolidine CAS No. 1426293-57-3](/img/structure/B2401946.png)
1-[(2E)-3-(3-nitrophenyl)prop-2-enoyl]pyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(2E)-3-(3-Nitrophenyl)prop-2-enoyl]pyrrolidine is a chemical compound with the molecular formula C13H14N2O3 . It is also known as 2-Propen-1-one, 3-(3-nitrophenyl)-1-(1-pyrrolidinyl)-, (2E)- .
Molecular Structure Analysis
The molecular structure of 1-[(2E)-3-(3-nitrophenyl)prop-2-enoyl]pyrrolidine consists of a pyrrolidine ring attached to a nitrophenyl group via a prop-2-enoyl linker . The molecular weight of this compound is 246.26 .Physical And Chemical Properties Analysis
The physical and chemical properties of 1-[(2E)-3-(3-nitrophenyl)prop-2-enoyl]pyrrolidine include its molecular formula (C13H14N2O3), molecular weight (246.26), and structure . Other properties such as melting point, boiling point, and density were not available in the search results .Aplicaciones Científicas De Investigación
Pyrrolidine Compounds in Medicine and Industry
Pyrrolidine compounds, including 1-[(2E)-3-(3-nitrophenyl)prop-2-enoyl]pyrrolidine, are significant in various scientific research areas due to their biological effects. These compounds find applications in medicine and can also be used in industrial applications like dyes and agrochemical substances. Studies have explored the synthesis of pyrrolidines in cycloaddition reactions, highlighting their importance in modern science (Żmigrodzka et al., 2022).
Electrospray-Ionization Mass Spectrometry
The use of electrospray-ionization tandem mass spectrometry (ESI-MS/MS) in studying pyrrolidine compounds provides insights into their molecular behavior and decomposition mechanisms. These techniques are essential for understanding the structural and chemical properties of such compounds (Hu, Reder, & Hesse, 1996).
Enamine Tautomerism
Research on the tautomerism of enamines derived from pyrrolidine compounds reveals important insights into their nucleophilic behavior. Such studies contribute to a deeper understanding of chemical equilibrium and reactivity in organic synthesis (Pitacco et al., 1974).
Calcium Antagonism and Stereoselectivity
Investigations into the stereoselectivity of pyrrolidine compounds as calcium antagonists are significant in pharmacological research. This includes the synthesis and evaluation of different enantiomers for their binding affinity and vasodilating activity, providing valuable data for drug development (Tamazawa et al., 1986).
Antimicrobial and Insecticidal Activities
Pyrrolidine derivatives have been isolated from natural sources and synthesized to exhibit significant biological activities. Studies have shown their potential in antimicrobial and insecticidal applications, highlighting their importance in agrochemical research (Cantín et al., 1999).
Ultrafast Dynamics in Excited States
Research on the dynamics of excited states of pyrrolidine compounds contributes to understanding their photophysical properties. This is essential for applications in photochemistry and molecular electronics (Ghosh & Palit, 2012).
Structural Analyses
Structural analysis of pyrrolidine compounds using techniques like X-ray crystallography provides critical information on molecular configurations, which is crucial for designing molecules with desired properties (Dayananda et al., 2011).
Propiedades
IUPAC Name |
(E)-3-(3-nitrophenyl)-1-pyrrolidin-1-ylprop-2-en-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3/c16-13(14-8-1-2-9-14)7-6-11-4-3-5-12(10-11)15(17)18/h3-7,10H,1-2,8-9H2/b7-6+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNYIMHVLTKZLCN-VOTSOKGWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C=CC2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(C1)C(=O)/C=C/C2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2E)-3-(3-nitrophenyl)prop-2-enoyl]pyrrolidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-[4-[2-(1,3-Dioxoisoindol-2-yl)ethoxy]phenoxy]ethyl]isoindole-1,3-dione](/img/structure/B2401864.png)
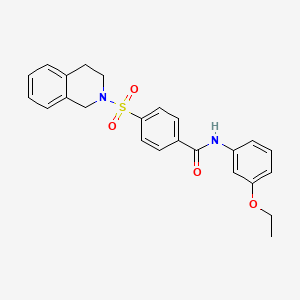
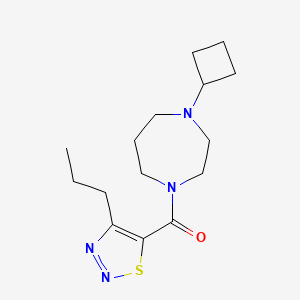
![4-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]-6-methylpyrimidine](/img/structure/B2401867.png)
![5-Chloro-6-[4-(5H-pyrrolo[3,2-d]pyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B2401868.png)
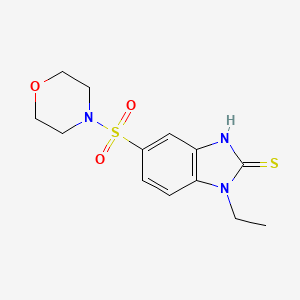
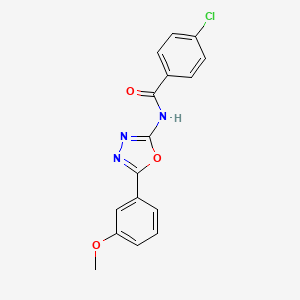
![N-(6-chlorobenzo[d]thiazol-2-yl)-4-methoxy-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2401875.png)
![1-[1-(4-Methoxyphenyl)sulfonylazetidin-3-yl]-2-propan-2-ylbenzimidazole](/img/structure/B2401876.png)
![[2-[(3-Cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-2-oxoethyl] 4-formylbenzoate](/img/structure/B2401878.png)
![3-Methoxy-N-methyl-N-[[1-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)piperidin-4-yl]methyl]pyrazin-2-amine](/img/structure/B2401879.png)
![1'-[(2,4-Dichlorophenyl)methyl]-3-[3-(trifluoromethyl)phenyl]spiro[1,3-thiazolidine-2,3'-indole]-2',4-dione](/img/structure/B2401881.png)

